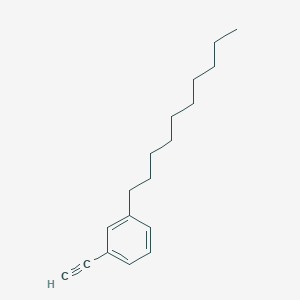

1-Decyl-3-ethynylbenzene

Beschreibung

Its molecular formula is C₁₈H₂₆, with a molecular weight of 242.41 g/mol. The ethynyl group introduces sp-hybridization, conferring linear geometry and electron-withdrawing properties, while the decyl chain contributes hydrophobicity and bulk. This compound has been studied in catalytic hydrogenation reactions, where its structure influences chemoselectivity and regioselectivity .

Eigenschaften

Molekularformel |

C18H26 |

|---|---|

Molekulargewicht |

242.4 g/mol |

IUPAC-Name |

1-decyl-3-ethynylbenzene |

InChI |

InChI=1S/C18H26/c1-3-5-6-7-8-9-10-11-13-18-15-12-14-17(4-2)16-18/h2,12,14-16H,3,5-11,13H2,1H3 |

InChI-Schlüssel |

RTLQQJFLSQFDIX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCC1=CC(=CC=C1)C#C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Decyl-3-ethynylbenzene can be synthesized through a multi-step process. One common method involves the reaction of 1,3-dibromobenzene with n-butyllithium, followed by the addition of 1-bromodecane. The resulting intermediate is then subjected to a reaction with potassium carbonate in a mixture of tetrahydrofuran (THF) and methanol to yield 1-Decyl-3-ethynylbenzene .

Industrial Production Methods: While specific industrial production methods for 1-Decyl-3-ethynylbenzene are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Decyl-3-ethynylbenzene undergoes various chemical reactions, including:

Bromination: The benzylic carbon can be brominated using N-bromosuccinimide (NBS) in the presence of a radical initiator.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration and sulfonation.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄) in acidic conditions.

Bromination: N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄).

Electrophilic Aromatic Substitution: Various electrophiles like nitric acid (HNO₃) for nitration and sulfuric acid (H₂SO₄) for sulfonation.

Major Products:

Oxidation: Benzoic acids.

Bromination: Benzylic bromides.

Electrophilic Aromatic Substitution: Nitrobenzenes and sulfonated benzenes.

Wissenschaftliche Forschungsanwendungen

1-Decyl-3-ethynylbenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-Decyl-3-ethynylbenzene involves its interaction with various molecular targets. The ethynyl group can participate in reactions that form covalent bonds with other molecules, while the decyl group provides hydrophobic interactions. These interactions can influence the compound’s behavior in chemical and biological systems .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variation at the 3-Position

The reactivity and physical properties of 1-decyl-3-ethynylbenzene are strongly influenced by the nature of the substituent at the 3-position. Key analogs include:

1-Decyl-3-vinylbenzene (4e)

- Molecular Formula : C₁₈H₂₈

- Substituents : Decyl (C₁₀H₂₁) at 1-position; vinyl (CH=CH₂) at 3-position.

- Key Differences: The vinyl group (sp²-hybridized) offers moderate electron-withdrawing effects compared to the ethynyl group. This compound is less polar than 4c, leading to higher solubility in nonpolar solvents. In catalytic hydrogenation, the vinyl group may reduce to ethyl under hydrogenation conditions .

1-Decyl-3-ethylbenzene (4f)

- Molecular Formula : C₁₈H₃₀

- Substituents : Decyl (C₁₀H₂₁) at 1-position; ethyl (CH₂CH₃) at 3-position.

- Key Differences : The ethyl group (sp³-hybridized) is electron-donating, increasing electron density on the benzene ring. This enhances stability but reduces reactivity in electrophilic substitution reactions.

1-(dec-1-yn-1-yl)-3-ethynylbenzene (4#)

- Molecular Formula : C₁₈H₂₂

- Substituents : Dec-1-yn-1-yl (HC≡C-(CH₂)₈CH₃) at 1-position; ethynyl (C≡CH) at 3-position.

- Key Differences : The unsaturated dec-1-yn-1-yl chain introduces a terminal alkyne, lowering boiling points due to reduced van der Waals interactions compared to saturated decyl. This compound is highly reactive in alkyne-specific reactions, such as cycloadditions .

Chain Saturation and Length

Physical and Chemical Properties

| Compound | Substituent (Position) | Molecular Formula | Molecular Weight (g/mol) | Boiling Point* | Key Reactivity |

|---|---|---|---|---|---|

| 1-Decyl-3-ethynylbenzene (4c) | Decyl (1), Ethynyl (3) | C₁₈H₂₆ | 242.41 | >300°C | High reactivity in alkyne transformations |

| 1-Decyl-3-vinylbenzene (4e) | Decyl (1), Vinyl (3) | C₁₈H₂₈ | 244.42 | ~290°C | Hydrogenates to ethyl derivatives |

| 1-Decyl-3-ethylbenzene (4f) | Decyl (1), Ethyl (3) | C₁₈H₃₀ | 246.43 | ~310°C | Stable, low chemical reactivity |

| 1-(dec-1-yn-1-yl)-3-ethynylbenzene (4#) | Dec-1-yn-1-yl (1), Ethynyl (3) | C₁₈H₂₂ | 238.37 | ~270°C | Reactive in alkyne cycloadditions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.